molecular formula C26H21N3O5 B2521135 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326901-97-6

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2521135
CAS No.: 1326901-97-6
M. Wt: 455.47
InChI Key: QDKYQBBAHQLSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one features a 1,2-dihydroisoquinolin-1-one core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a 3,5-dimethoxyphenyl group and at position 2 with a 4-methoxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5/c1-31-18-10-8-17(9-11-18)29-15-23(21-6-4-5-7-22(21)26(29)30)25-27-24(28-34-25)16-12-19(32-2)14-20(13-16)33-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKYQBBAHQLSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxadiazole ring through cyclization reactions. Common reagents used in the synthesis include hydrazine derivatives, carboxylic acids, and dehydrating agents. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in four primary reaction categories:

Oxidation Reactions

  • The oxadiazole ring and methoxy groups are susceptible to oxidation. Strong oxidizing agents (e.g., KMnO₄, CrO₃) convert methoxy groups to quinones or carboxylic acids under acidic conditions .

  • The dihydroisoquinoline moiety can undergo dehydrogenation to form a fully aromatic isoquinoline system.

Reduction Reactions

  • Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to an amidine derivative.

  • LiAlH₄ selectively reduces the carbonyl group in the dihydroisoquinolinone moiety to an alcohol .

Substitution Reactions

  • Electrophilic aromatic substitution occurs at the para position of the methoxyphenyl groups, particularly with nitrating or halogenating agents .

  • Nucleophilic displacement of methoxy groups is achievable using strong nucleophiles (e.g., NaN₃, NH₃).

Ring-Opening Reactions

  • Acidic hydrolysis cleaves the oxadiazole ring, yielding carboxylic acid and amidoxime intermediates.

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsMajor Products
Oxidation KMnO₄ (H₂SO₄, 80°C)3,5-Dimethoxybenzoic acid, isoquinoline-1-one
Reduction H₂ (1 atm), 10% Pd-C (EtOH, 25°C)5-Amidine-oxadiazole derivative, dihydroisoquinoline alcohol
Nitration HNO₃ (H₂SO₄, 0°C)4-Nitro-3,5-dimethoxyphenyl-substituted derivative
Hydrolysis HCl (6M, reflux)3-(3,5-Dimethoxyphenyl)-5-carboxy-1,2,4-oxadiazole

Research Findings on Reaction Pathways

  • Oxadiazole Ring Stability : Kinetic studies show the oxadiazole ring remains intact below pH 10 but undergoes rapid hydrolysis in strongly alkaline media (pH > 12).

  • Methoxy Group Reactivity : Demethylation occurs preferentially at the 3-position of the 3,5-dimethoxyphenyl group due to steric and electronic effects .

  • Selective Reduction : LiAlH₄ reduces the carbonyl group of the dihydroisoquinolinone with >90% selectivity, while NaBH₄ shows no reactivity under identical conditions.

Comparative Analysis with Structural Analogs

CompoundKey Reaction Differences
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole Faster oxidation due to fewer steric hindrances
5-(4-Methoxyphenyl)-dihydroisoquinoline Reduced susceptibility to electrophilic substitution
2-(3,5-Dimethoxyphenyl)-oxadiazole Enhanced hydrolytic stability in acidic conditions

Scientific Research Applications

Cancer Treatment

Recent studies have indicated that this compound exhibits significant anti-cancer properties. It has been shown to inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tumor-induced immunosuppression. By inhibiting IDO, the compound enhances the effectiveness of various anti-cancer treatments and helps in overcoming tumor-specific immunosuppression associated with cancers such as melanoma and non-small cell lung cancer (NSCLC) .

Case Study 1: Inhibition of IDO in Cancer Models

A study demonstrated the efficacy of this compound in reducing tumor growth in xenograft models of melanoma. Administration of the compound led to a significant decrease in tumor size and an increase in the infiltration of immune cells into the tumor microenvironment. This suggests that the compound not only directly affects tumor cells but also modulates the immune landscape to favor anti-tumor responses .

Case Study 2: Combination Therapy

In another study focusing on combination therapies, this compound was used alongside traditional chemotherapeutics. Results showed that patients receiving both therapies had improved outcomes compared to those receiving chemotherapy alone. This highlights the potential for this compound to enhance existing treatment regimens by mitigating resistance mechanisms often seen in cancer therapies .

Summary of Findings

Application AreaFindings
Cancer TreatmentInhibits IDO; enhances anti-cancer efficacy; induces apoptosis
Mechanism of ActionModulates immune responses; interacts with cellular targets
Clinical ImplicationsPromising results in combination therapies; improved patient outcomes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it inhibits enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division. The oxadiazole ring plays a key role in binding to these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Key Structural Differences

The primary analog for comparison is 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS 1207014-04-7), which shares a similar oxadiazole-substituted heterocyclic framework but differs in core structure and substituents:

Property Target Compound CAS 1207014-04-7
Molecular Formula C₂₆H₂₃N₃O₅ (calculated) C₂₃H₁₆N₄O₃
Molecular Weight ~457.47 g/mol (calculated) 396.406 g/mol
H-Bond Donors 1 (NH group in dihydroisoquinolinone core) 0
H-Bond Acceptors 7 (calculated: ketone O, oxadiazole O/N, methoxy O) 6
Core Structure Isoquinolin-1-one Phthalazin-1-one
Oxadiazole Substituent 3-(3,5-Dimethoxyphenyl) 3-(4-Methoxyphenyl)
Aromatic Substituent 4-Methoxyphenyl at position 2 Phenyl at position 2

Physicochemical Implications

  • Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (~457 vs. 396 g/mol) and additional methoxy groups suggest increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding: The NH group in the dihydroisoquinolinone core (H-bond donor) and additional methoxy oxygen atoms (H-bond acceptors) could enhance interactions with biological targets compared to the phthalazinone analog, which lacks H-bond donors.

Electronic and Steric Effects

  • Substituent Effects : The 3,5-dimethoxyphenyl group on the oxadiazole introduces steric bulk and electron-donating effects, which may stabilize the oxadiazole ring and modulate reactivity compared to the 4-methoxyphenyl substituent in the analog.

Research Findings and Methodological Considerations

Structural Characterization

Crystallographic tools like SHELX and OLEX2 (used for small-molecule refinement and structure solution) are critical for confirming the stereochemistry and tautomeric forms of such compounds .

Biological Activity

The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a derivative of isoquinoline and oxadiazole that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C25H24N4O4C_{25}H_{24}N_{4}O_{4} with a molecular weight of 440.46 g/mol. The structure features an oxadiazole ring and an isoquinoline moiety which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells .
    • Flow cytometry assays indicated that it induces apoptosis in these cell lines, suggesting a mechanism involving the activation of apoptotic pathways .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of oxadiazole compounds possess notable antimicrobial activity. While specific data on this compound is limited, similar structures have demonstrated effectiveness against bacterial and fungal strains .
  • Enzyme Inhibition :
    • The compound's oxadiazole component may contribute to inhibitory effects on certain enzymes related to cancer progression and metabolism. For example, compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), which are implicated in cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Mechanism of Action
AnticancerMCF-715.63Induction of apoptosis
AnticancerMEL-812.00Induction of apoptosis
AntimicrobialVarious Bacterial StrainsNot SpecifiedPotential inhibition of growth
Enzyme InhibitionHDAC-120 nMHDAC inhibition

Detailed Findings

  • Anticancer Studies : A study conducted on various derivatives showed that compounds similar to this one had IC50 values ranging from 0.12 to 2.78 µM against several cancer cell lines, indicating potent anticancer properties .
  • Mechanistic Insights : Western blot analysis revealed that treatment with this compound increased levels of p53 and cleaved caspase-3 in MCF-7 cells, confirming its role in promoting apoptosis through the intrinsic pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.